molecular formula C15H11FO3 B577727 3-(4-Acetylphenyl)-4-fluorobenzoic acid CAS No. 1261938-14-0

3-(4-Acetylphenyl)-4-fluorobenzoic acid

Cat. No.: B577727
CAS No.: 1261938-14-0
M. Wt: 258.248
InChI Key: IOMIPPNMXIXHKC-UHFFFAOYSA-N
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Description

The compound “3-(4-Acetylphenyl)-4-fluorobenzoic acid” likely belongs to the family of benzoic acids, which are aromatic carboxylic acids. They are known for their wide range of applications in the pharmaceutical, agrochemical, and materials sciences .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods like Suzuki–Miyaura cross-coupling . This method involves the coupling of organoboron compounds with organic halides or pseudohalides .

Scientific Research Applications

Synthesis and Derivatives

3-(4-Acetylphenyl)-4-fluorobenzoic acid and its derivatives, including 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, are synthesized through reactions involving hydrazides and acetic anhydride. The compounds are characterized using methods such as UV, IR, 1H-NMR, and mass spectroscopy (Koçyiğit-Kaymakçıoğlu et al., 2012).

Biological Activities

The derivatives of this compound exhibit a range of biological activities:

  • Antifungal Activity:

    • Compounds exhibit antifungal properties against Candida pathogens, with significant inhibitory activity against Candida albicans, and against plant pathogenic fungi such as Colletotrichum, Botrytis, Fusarium, and Phomopsis (Koçyiğit-Kaymakçıoğlu et al., 2012).
  • Antimycobacterial Activity:

    • Certain derivatives are synthesized to evaluate their antimycobacterial activity against a strain of Mycobacterium tuberculosis H37Rv, with notable inhibitory activity demonstrated by specific compounds (Koçyiğit-Kaymakçıoğlu & Oruç-Emre et al., 2009).
  • Antioxidant, Anti-Inflammatory, and Cytotoxic Activities:

    • The derivatives are screened for their antioxidant, anti-inflammatory, and cytotoxic activities in mammalian cells. Certain compounds show strong inhibition of NF-κB-dependent transcription and intracellular ROS generation, indicating their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
  • Conformational Polymorphism:

    • Polymorphs of molecular complexes formed with this compound are studied, emphasizing the importance of conformational freedom and the role of hydrogen bonding in distinguishing polymorphs and affecting packing of dimeric units (Thomas et al., 2011).
  • Degradation and Metabolic Studies:

    • The degradation of fluorobenzoic acid isomers by specific microorganisms, leading to the formation of various metabolites, is studied. This provides insights into the metabolic pathways and transformation mechanisms involved in the degradation process (Schreiber et al., 1980).

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(4-Acetylphenyl)-4-fluorobenzoic acid”. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of “3-(4-Acetylphenyl)-4-fluorobenzoic acid” would depend on its specific properties. For instance, 2-Propenoic acid, 3-(4-acetylphenyl)-, a similar compound, is known to cause skin and eye irritation and may be harmful if inhaled or swallowed .

Future Directions

The future directions for “3-(4-Acetylphenyl)-4-fluorobenzoic acid” would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further developed as a pharmaceutical .

Properties

IUPAC Name

3-(4-acetylphenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)13-8-12(15(18)19)6-7-14(13)16/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMIPPNMXIXHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689772
Record name 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-14-0
Record name 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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